Although a specific synthesis for "4-[amino]phenyl isonicotinate" is not described in the provided papers, a plausible synthetic route can be proposed based on the synthesis of similar compounds. One possible route could involve the following steps:
Molecular Structure Analysis
The functional groups present in "4-[amino]phenyl isonicotinate" suggest its potential to undergo various chemical reactions. Some possibilities include:
Enzyme Inhibition: The molecule might inhibit specific enzymes crucial for cellular processes, leading to a desired biological effect. This is a common mechanism for many drugs. [, , , , , , ]
Receptor Modulation: "4-[amino]phenyl isonicotinate" might interact with specific receptors on cell surfaces, either activating or blocking them. This could lead to downstream signaling events and alter cellular functions. [, ]
DNA Intercalation: The planar aromatic rings in the molecule might allow it to intercalate between DNA base pairs, interfering with DNA replication and transcription. []
Physical and Chemical Properties Analysis
"4-[amino]phenyl isonicotinate" is expected to be a solid at room temperature due to its relatively large size and the presence of polar groups capable of forming intermolecular hydrogen bonds. Other predicted properties include:
Antimicrobial agent: The compound might exhibit antibacterial or antifungal activity against specific strains. [, ]
Anti-inflammatory agent: It might possess anti-inflammatory properties by targeting key mediators of the inflammatory response. [, ]
Anticancer agent: The compound might have potential as an anticancer agent by inhibiting tumor cell growth or inducing apoptosis. [, , , ]
Future Directions
To fully understand the potential of "4-[amino]phenyl isonicotinate," future research should focus on:
By pursuing these research directions, a comprehensive understanding of the properties and applications of "4-[amino]phenyl isonicotinate" can be achieved, potentially leading to new discoveries and therapeutic advancements.
Related Compounds
Compound Description: These compounds are valine-derived N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones, respectively, bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. [] They exhibited antimicrobial activity against Gram-positive bacterial strains. []
2. 2-[amino]-N-(un/substituted-phenyl)acetamides
Compound Description: This series of compounds represents a library of 2-[amino]-N-(un/substituted-phenyl)acetamides synthesized and evaluated for their antibacterial and antifungal activities. [] Specifically, 2-[amino]-N-(3,5-dimethylphenyl)acetamide exhibited promising antimicrobial potential with low hemolytic activity. []
Relevance: These compounds share the core 4-chlorophenylsulfonyl group with the target compound, 4-[amino]phenyl isonicotinate. The structural variations arise from the presence of a 2,3-dihydro-1,4-benzodioxin-6-yl moiety and various substituted phenyl acetamide groups in these related compounds.
Compound Description: TMI-1 is a dual tumor necrosis factor-α converting enzyme (TACE)/matrix metalloprotease (MMP) inhibitor. [] This compound demonstrates nanomolar IC50 values against TACE and various MMPs in vitro. [] TMI-1 exhibits potent inhibition of TNF-α secretion in cellular assays and animal models of rheumatoid arthritis. []
Compound Description: PSB-603 acts as an inverse agonist of the adenosine A2B receptor (A2BAR). [] It effectively reduces baseline cAMP levels in cell lines and inhibits the proliferation of prostate cancer cells in vitro, suggesting a potential role in targeting A2BAR constitutive activity in cancer. []
Relevance: Although PSB-603 contains a 4-chlorophenyl ring linked to a sulfonyl group, similar to the target compound, the overall structure diverges significantly. PSB-603 features a piperazine ring attached to the sulfonyl group, which is further connected to a propylxanthine moiety, a structural feature absent in 4-[amino]phenyl isonicotinate.
Compound Description: LY450139 is a γ-secretase inhibitor (GSI) investigated for its effects on cognitive function in Alzheimer's disease models. [] While acutely improving memory deficits in Tg2576 mice, chronic dosing showed impaired cognition, possibly due to β-CTF accumulation. []
Relevance: LY450139 does not share significant structural similarity with the target compound, 4-[amino]phenyl isonicotinate, and belongs to a different chemical class. This compound is mentioned in the context of γ-secretase modulation, a mechanism potentially relevant to Alzheimer's disease, but its structure does not align with the sulfonamide framework of the target compound.
Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI) that, similar to LY450139, showed potential for improving memory in Alzheimer's disease models but displayed cognitive impairments after subchronic dosing. []
Compound Description: GSM-2 represents a second-generation γ-secretase modulator (GSM) studied for its effects on cognitive function. [] It demonstrated improvements in memory deficits in Alzheimer's disease mouse models without the negative cognitive impact observed with GSIs. []
Relevance: GSM-2 lacks significant structural similarities to the target compound and is categorized differently based on its mechanism of action as a GSM rather than a GSI. GSM-2's inclusion in the research context relates to its potential as an alternative strategy for modulating γ-secretase activity, but its structure does not resemble the sulfonamide core of 4-[amino]phenyl isonicotinate.
Compound Description: M30 is a nitro reduction metabolite of the Bcl-2 inhibitor Venetoclax. [] In human studies, approximately 13% of the administered dose of Venetoclax was recovered as M30 in feces. []
Compound Description: M27 is a major metabolite of Venetoclax, a Bcl-2 inhibitor, primarily formed by the cytochrome P450 isoform 3A4 (CYP3A4). [] It constitutes about 12% of the total drug-related material in circulation. []
4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1 or Venetoclax)
Compound Description: This compound, often referred to as Compound 1 or by its generic name Venetoclax, is a potent, selective inhibitor of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. [, , ] The research focuses on characterizing its various salts and crystalline forms to optimize its pharmaceutical properties. [, ] Compound 1 is indicated for treating chronic lymphocytic leukemia and exhibits therapeutic potential for systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. [, ]
Compound Description: BI-RA-260 is a potent, tripeptide-based inhibitor of human leukocyte elastase (HLE), demonstrating IC50 values in the submicromolar range. [] Its inhibitory activity stems from the trifluoromethyl ketone functionality, which facilitates hemiketal formation with the active site Ser195 of HLE. [] BI-RA-260 exhibits high specificity for HLE over other proteases and effectively reduces elastase-induced pulmonary hemorrhage in hamster models. []
Relevance: While lacking a direct structural relationship to 4-[amino]phenyl isonicotinate, BI-RA-260 is grouped under peptidyl trifluoromethyl ketones, sharing the trifluoromethyl ketone functionality. The research highlights the significance of this chemical group in designing potent and specific protease inhibitors.
Compound Description: Compound 36 demonstrates a dual mechanism of action by inhibiting both thromboxane A2 synthetase and acting as a thromboxane A2 receptor antagonist. [] It exhibits potent inhibition of thromboxane A2 synthetase in human platelets with an IC50 value of 4.5 nM, while its effect on cyclooxygenase is less pronounced. [] Compound 36 effectively blocks the prostaglandin H2/thromboxane A2 receptor and shows promising anti-platelet aggregation properties in vitro and ex vivo. []
Relevance: Compound 36, like the target compound, possesses a 4-chlorophenylsulfonyl group. It also incorporates a pyridine ring, a structural feature present in the isonicotinoyl group of 4-[amino]phenyl isonicotinate. Despite these shared features, the overall structures diverge due to the presence of a hexenoic acid chain and a substituted phenyl ring in Compound 36.
Compound Description: This compound, identified as Hit 1 in a virtual screening study, is a nicotinic acid derivative suggested as a potential inhibitor of hypoxia-inducible factor-1 (HIF-1) dimerization. [] Although its biological activity requires further investigation, Hit 1 represents a starting point for developing novel HIF-1 inhibitors. []
Compound Description: Hit 2, another compound identified through virtual screening, is a sulfonamide derivative proposed as a potential HIF-1 dimerization inhibitor. [] Molecular docking studies suggest that the adamantyl moiety of Hit 2 interacts with hydrophobic amino acid residues within the HIF-1α and β dimerization site. []
Compound Description: Identified as a potential HIF-1 inhibitor, Hit 3 represents a nicotinic acid derivative with structural features that might disrupt HIF-1α and β subunit interactions. [] Further experimental validation is needed to confirm its biological activity and explore its potential as a therapeutic agent. []
Compound Description: Hit 4, a sulfonamide derivative, emerged as a potential HIF-1 inhibitor in virtual screening efforts. [] Its 2-fluorophenyl and benzoic acid moieties might contribute to its predicted ability to interfere with HIF-1 dimerization. []
Relevance: Similar to Hit 2, Hit 4 belongs to the sulfonamide class of compounds but lacks the 4-chlorophenyl group of 4-[amino]phenyl isonicotinate. Hit 4 utilizes a 2-fluorophenyl group attached to the sulfonamide and a methylbenzoic acid moiety, distinguishing it from the target compound.
Compound Description: This compound, a nicotinic acid derivative, is another potential HIF-1 dimerization inhibitor discovered through virtual screening. [] Its structure suggests potential interactions with the dimerization interface of HIF-1 subunits, but further experimental studies are needed to confirm its activity. []
Relevance: Hit 5 does not exhibit significant structural similarities to 4-[amino]phenyl isonicotinate and is not categorized under the same chemical classes. It is included due to its identification as a potential HIF-1 inhibitor in virtual screening, similar to Hits 1 and 3.
Compound Description: This sulfonamide derivative, Hit 6, emerged as a potential HIF-1 dimerization inhibitor from virtual screening. [] Its trifluoromethylphenyl and benzoic acid groups might contribute to its predicted inhibitory activity. []
Compound Description: TD7 is a 2,3-disubstituted thiazolidinone derivative synthesized and evaluated for its anti-cancer activity. [] This compound demonstrated significant anticancer activity, specifically against the human cervical cancer cell line (HeLa), with the 4-chlorophenyl group in the thiazolidinone nucleus potentially contributing to its potency. []
Compound Description: Compound a1 is a 1,3,4-thiadiazole derivative synthesized and evaluated for anticonvulsant activity. [] It exhibited good anticonvulsant activity in the maximal electroshock (MES) model. []
Relevance: Though a1 does not share direct structural similarities with 4-[amino]phenyl isonicotinate, it highlights the exploration of sulfonamide derivatives in medicinal chemistry for diverse therapeutic applications.
Compound Description: Compound a4, another 1,3,4-thiadiazole derivative, was also synthesized and assessed for anticonvulsant activity. [] It demonstrated good anticonvulsant activity in the MES model, suggesting potential therapeutic utility. []
This detailed analysis of related compounds provides a comprehensive understanding of the structural diversity and pharmacological space surrounding the target compound, 4-[amino]phenyl isonicotinate. It highlights the importance of specific chemical moieties and their modifications in influencing biological activity and therapeutic potential.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.